Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate
Description
Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate is a benzothiophene-derived compound with a complex substitution pattern. Its structure includes:
- A 4,5-dihydrobenzothiophene core, providing a semi-saturated heterocyclic scaffold.
- 7-chloro and 6-formyl substituents on the benzothiophene ring, which influence electronic properties and reactivity.
- A [(4-nitrophenyl)carbonyl]amino group at position 2, introducing strong electron-withdrawing effects via the nitro group.
Properties
IUPAC Name |
ethyl 7-chloro-6-formyl-2-[(4-nitrobenzoyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O6S/c1-2-28-19(25)14-13-8-5-11(9-23)15(20)16(13)29-18(14)21-17(24)10-3-6-12(7-4-10)22(26)27/h3-4,6-7,9H,2,5,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGAGUZHJSCVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of Benzothiophene Core : Initiating from commercially available thiophene derivatives.
- Introduction of Functional Groups : Sequential reactions to introduce the chloro, formyl, and nitrophenyl groups.
- Final Esterification : Converting the carboxylic acid to an ethyl ester.
Detailed synthesis protocols can be found in specialized literature focusing on thiophene derivatives and their modifications .
Antitumor Activity
This compound has shown promising antitumor properties in various studies:
- IC50 Values : The compound exhibits an IC50 range from 23.2 to 49.9 μM against several cancer cell lines, indicating significant cytotoxicity .
- Mechanisms of Action :
- Induction of apoptosis in MCF-7 breast cancer cells was confirmed through flow cytometry analysis. The compound led to a substantial reduction in cell viability and increased early and late apoptotic populations .
- Cell cycle analysis revealed G2/M-phase arrest, suggesting interference with cell division processes .
Antimicrobial Activity
Preliminary evaluations have indicated that the compound also possesses antimicrobial properties:
- In vitro Studies : The compound demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to standard antimicrobial agents .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Study on MCF-7 Cells :
- Treatment with the compound resulted in a significant decrease in cell viability (26.86%) and increased apoptosis markers (AV+/PI+ count at 18.13%) .
- In vivo studies showed a reduction in tumor mass by approximately 54% compared to controls when administered alongside established chemotherapeutics like 5-FU .
- Antimicrobial Assessment :
Data Summary
Here is a summary table outlining the biological activities observed for this compound:
| Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|
| Antitumor (MCF-7) | 23.2 - 49.9 | Apoptosis induction, cell cycle arrest |
| Antimicrobial | Varies | Inhibition of bacterial growth |
Scientific Research Applications
Key Steps in Synthesis
- Formation of Benzothiophene Core : The benzothiophene structure is constructed through cyclization reactions involving thiophenes and carbonyl compounds.
- Acylation : The introduction of the nitrophenylcarbonyl group is achieved through acylation reactions, which are crucial for enhancing the compound's biological activity.
- Formylation : The formyl group is incorporated into the structure using formylating agents that react with the benzothiophene derivative.
Anticancer Properties
Research indicates that Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate exhibits significant cytotoxicity against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound significantly inhibits the growth of human breast cancer cell lines (e.g., MCF-7), showing IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders .
Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
Structure–Activity Relationship Studies
Ongoing research focuses on modifying the chemical structure to enhance potency and selectivity against specific targets. Such studies are crucial for optimizing drug candidates before clinical trials.
Chemical Reactions Analysis
Formyl Group Transformations
The C6 formyl group can undergo the following reactions:
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Oxidation : Treatment with KMnO₄/H₂SO₄ converts the aldehyde to a carboxylic acid, yielding Ethyl 7-chloro-6-carboxy-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the formyl group to a hydroxymethyl (-CH₂OH) group. Notably, concurrent reduction of the nitro group may occur .
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Nucleophilic Addition : Reaction with hydroxylamine forms an oxime derivative, useful for further functionalization .
Ethyl Ester Hydrolysis
The C3 ester undergoes hydrolysis under:
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Basic Conditions : NaOH/EtOH yields the carboxylic acid (3-carboxy derivative), which can be acidified to the free acid .
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Acidic Conditions : H₂SO₄/H₂O directly generates the carboxylic acid. This reaction is critical for prodrug activation .
Nitroaryl Amide Modifications
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Sn/HCl reduces the nitro group to an amine, forming Ethyl 7-chloro-6-formyl-2-{[(4-aminophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate. The resulting amine can undergo diazotization or acylation .
-
Amide Hydrolysis : Prolonged reflux with concentrated HCl cleaves the amide bond, producing 4-nitrobenzoic acid and the corresponding amine derivative .
Chloro Substituent Reactivity
The C7 chloro group may participate in:
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Nucleophilic Aromatic Substitution : Requires electron-donating groups (absent here), making reactions less likely unless directed by neighboring groups .
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Cross-Coupling : Under palladium catalysis (e.g., Suzuki-Miyaura), the chloro group could couple with boronic acids if activated .
Dihydrobenzothiophene Ring Reactions
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Dehydrogenation : Treatment with DDQ (dichlorodicyanoquinone) oxidizes the dihydro ring to a fully aromatic benzothiophene .
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Electrophilic Substitution : The sulfur atom directs electrophiles to adjacent positions, enabling sulfonation or nitration under controlled conditions .
Stability and Compatibility Notes
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pH Sensitivity : The ester and amide bonds are prone to hydrolysis under strongly acidic or basic conditions .
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Redox Compatibility : Nitro reduction must be carefully controlled to avoid over-reduction of the formyl group .
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Thermal Stability : Dehydrogenation reactions require elevated temperatures (80–120°C) and anhydrous conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s closest analogs, as identified in the evidence, share the benzothiophene-3-carboxylate backbone but differ in substituents. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Effects : The target compound’s 4-nitrophenyl group confers stronger electron-withdrawing character compared to the 4-phenylbenzoyl group in 303136-36-2. This may enhance electrophilic reactivity or binding affinity in enzyme-active sites .
Synthetic Complexity : The target compound’s multi-substituted benzothiophene core likely requires more intricate synthetic steps (e.g., sequential halogenation, formylation, and amidation) compared to simpler aryl ether derivatives like 791844-72-4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
